Dibenzo[a,e]pyrene-13C6
Description
Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Scientific Inquiry
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. tandfonline.combcp-instruments.com Their presence in the air, water, and soil, as well as in food, makes them a significant subject of scientific investigation. tandfonline.comnih.gov
Significance of High Molecular Weight PAHs in Environmental and Biological Systems
PAHs are categorized as either low molecular weight (LMW), containing two or three aromatic rings, or high molecular weight (HMW), containing four or more rings. nih.gov HMW PAHs, such as Dibenzo[a,e]pyrene (B33199), are of particular concern due to their physical and biological properties.
Persistence and Bioaccumulation: An increase in molecular size and angularity generally leads to greater hydrophobicity and electrochemical stability. tandfonline.comasm.org These characteristics contribute to the persistence of HMW PAHs in the environment, as they tend to bind to soil and sediment particles. frontiersin.org Their lipophilic nature also gives them a high potential for bioaccumulation and biomagnification within food chains. asm.orgfrontiersin.org
Toxicity and Carcinogenicity: While LMW PAHs can be acutely toxic, HMW PAHs are often associated with carcinogenic, mutagenic, and teratogenic effects. nih.govresearchgate.net Several HMW PAHs, including some dibenzopyrene isomers, are classified as potent carcinogens. nih.goviarc.fr The International Agency for Research on Cancer (IARC) has classified benzo[a]pyrene (B130552), a well-studied HMW PAH, as carcinogenic to humans (Group 1). iarc.fr Other dibenzopyrene isomers like dibenzo[a,i]pyrene and dibenzo[a,h]pyrene are also considered potent carcinogens. nih.gov
Role of Stable Isotope Labeling in Contemporary Chemical Research
Isotope labeling is a technique that involves replacing an atom in a molecule with its isotope to trace the molecule's path through a reaction, metabolic pathway, or biological system. studysmarter.co.ukwikipedia.org This method is crucial for understanding complex molecular transformations and quantifying compounds with high precision. studysmarter.co.uk
Stable isotopes, which are non-radioactive, are frequently used in these studies. studysmarter.co.uk Common stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). creative-proteomics.comsymeres.com The use of stable isotope-labeled compounds is particularly advantageous for long-term studies and research involving human subjects due to their safety. studysmarter.co.ukfiveable.me These labeled compounds act as tracers and can be detected and differentiated from their unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org
Rationale for Research on Dibenzo[a,e]pyrene-13C6
The study of this compound is driven by the need to accurately understand the environmental fate and biological impact of its unlabeled counterpart.
Advantages of Carbon-13 Labeling for Definitive Tracing and Quantification
The use of carbon-13 (¹³C) as a label offers significant advantages in chemical analysis.
Accurate Quantification: ¹³C-labeled compounds serve as excellent internal standards in quantitative analysis. symeres.com Isotope dilution mass spectrometry, which uses these standards, allows for precise measurement of the concentration of the target analyte, overcoming matrix effects that can interfere with quantification in complex samples. researchgate.net
Metabolic and Environmental Fate Studies: By introducing a known amount of this compound into a system, researchers can accurately trace its distribution, metabolism, and excretion. acs.org This is critical for understanding how the parent compound and its metabolites move through environmental compartments and biological systems. The stable nature of the ¹³C label ensures that it is not easily exchanged or lost during these processes, unlike some other isotopes like deuterium which can be susceptible to back-exchange. dspsystems.eu
Enhanced Analytical Detection: In mass spectrometry, the ¹³C label results in a distinct mass shift, allowing for clear differentiation between the labeled internal standard and the native analyte. nih.gov In NMR spectroscopy, ¹³C offers a large chemical shift range, leading to less signal overlap and clearer spectra, which simplifies the identification of compounds in complex mixtures. nih.gov
Foundational Research Questions and Emerging Perspectives Regarding Dibenzo[a,e]pyrene and its Isotopologues
Research involving Dibenzo[a,e]pyrene and its isotopologues like this compound aims to address several key questions:
Environmental Monitoring: What are the concentrations of Dibenzo[a,e]pyrene in various environmental matrices such as air, water, and soil? Studies have shown that Dibenzo[a,e]pyrene can be present in urban particulate matter at significant concentrations, sometimes higher than the more commonly monitored benzo[a]pyrene. nih.gov
Source Apportionment: Can we identify the primary sources of Dibenzo[a,e]pyrene pollution? Isotope-labeled standards are crucial for accurately quantifying the compound in samples from different sources to build these profiles.
Metabolic Pathways: How is Dibenzo[a,e]pyrene metabolized in different organisms, including humans? Identifying the specific metabolites is a critical step in assessing its toxicity. The use of ¹³C-labeled compounds helps in the structural elucidation of these metabolites. acs.org
Toxicological Assessment: What is the carcinogenic potency of Dibenzo[a,e]pyrene relative to other PAHs? While Dibenzo[a,l]pyrene is often considered the most carcinogenic PAH, other isomers like Dibenzo[a,e]pyrene are also potent carcinogens and may be more abundant in the environment. nih.gov Accurate quantification using labeled standards is essential for these risk assessments.
The use of this compound provides the necessary analytical precision and accuracy to address these fundamental research questions, leading to a better understanding of the environmental and health risks posed by this HMW PAH.
Properties
Molecular Formula |
C₁₈¹³C₆H₁₄ |
|---|---|
Molecular Weight |
308.32 |
Synonyms |
1,2:4,5-Dibenzopyrene-13C6; Dibenzo[3,4:6,7]pyrene-13C6; Dibenzo[a,e]pyrene-13C6 |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Dibenzo A,e Pyrene 13c6
Precursor Selection and Strategic Labeling Approaches
De Novo Synthesis from U-13C-Benzene and Other 13C-Enriched Feedstocks
A powerful strategy for producing uniformly labeled complex PAHs is the de novo synthesis, which builds the molecule from simple, commercially available, and highly enriched 13C feedstocks. Uniformly 13C-labeled benzene (B151609) (U-13C-benzene) is a common and versatile starting material for this purpose. The synthesis of other PAHs, such as pyrene (B120774), from benzene derivatives provides a foundational blueprint for how Dibenzo[a,e]pyrene-13C6 could be constructed. stackexchange.com
This approach involves a multi-step sequence where the carbon backbone of the target molecule is assembled from the 13C-labeled benzene rings. While this method can be lengthy, it offers the significant advantage of producing a Dibenzo[a,e]pyrene (B33199) molecule with a precisely known and high level of 13C enrichment across specific rings, which is crucial for studies requiring uniform labeling.
Targeted Isotopic Incorporation for Specific Research Applications
For many research applications, such as metabolic studies or mechanistic investigations, targeted isotopic incorporation is more informative than uniform labeling. This strategy involves the synthesis of Dibenzo[a,e]pyrene with 13C atoms at specific, predetermined positions within the molecule. This allows researchers to track the fate of particular carbon atoms during chemical or biological transformations.
The synthesis of 13C-labeled metabolites of other complex PAHs, like dibenzo[def,p]chrysene, highlights the importance of targeted labeling for use as standards in sensitive analytical methods. nih.gov Similar strategies can be envisioned for this compound, where the 13C6-label is strategically placed in a specific region of the molecule, for instance, in one of the benzo rings or within the pyrene core. This would involve the use of selectively labeled precursors, such as a 13C6-naphthalene or a 13C6-benzene derivative, which is then elaborated into the final dibenzo[a,e]pyrene structure.
Advanced Synthetic Methodologies for Labeled Polycyclic Aromatic Hydrocarbons
The construction of the complex and sterically hindered framework of Dibenzo[a,e]pyrene, especially with the added complexity of isotopic labeling, necessitates the use of modern and efficient synthetic methodologies. Transition metal-catalyzed reactions have become indispensable tools in this regard.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Hartwig)
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis and have been successfully employed in the synthesis of complex PAHs and their isotopologues. rsc.org Reactions such as the Suzuki, Sonogashira, and Hartwig couplings allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
| Palladium-Catalyzed Reaction | Description | Potential Application in this compound Synthesis |
| Suzuki Coupling | Reaction of an organoboron compound with an organohalide. | Coupling of a 13C-labeled aryl boronic acid with a bromo- or iodo-substituted aromatic precursor to form a key biaryl intermediate. |
| Sonogashira Coupling | Reaction of a terminal alkyne with an aryl or vinyl halide. | Introduction of an alkynyl group, which can be a precursor for subsequent cyclization reactions to form one of the fused rings. |
| Hartwig-Buchwald Amination | Formation of a carbon-nitrogen bond between an aryl halide and an amine. | While not directly forming the carbon skeleton of Dibenzo[a,e]pyrene, this reaction is crucial for synthesizing related aza-PAHs and demonstrates the power of palladium catalysis in complex aromatic systems. |
Platinum Chloride-Catalyzed Cyclization Techniques
Following the construction of a suitable acyclic or partially cyclized precursor via palladium-catalyzed methods, the final annulation to form the rigid polycyclic aromatic system is often a critical and challenging step. Platinum chloride-catalyzed cyclization has emerged as a powerful method for achieving this transformation, particularly for the synthesis of complex PAHs.
This methodology has been effectively used in the synthesis of 13C-labeled benzo[a]pyrene (B130552) metabolites, where it facilitates the intramolecular cyclization of acetylenic precursors. bohrium.com A similar strategy could be employed for this compound, where a precursor containing appropriately positioned alkyne and aryl functionalities could be induced to cyclize in the presence of a platinum catalyst, thereby forming one of the key fused rings of the dibenzo[a,e]pyrene core.
Analytical Verification of Isotopic Enrichment and Structural Integrity
Following synthesis, the this compound compound undergoes extensive analytical testing to confirm its molecular structure and the degree and location of the isotopic labeling. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this verification process.
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry is a cornerstone technique for verifying the successful incorporation of the six ¹³C atoms into the dibenzo[a,e]pyrene structure and for assessing the isotopic purity of the final product. isotope.comrsc.org This method provides highly accurate mass measurements, allowing for the differentiation between the labeled compound and any residual unlabeled material or incompletely labeled intermediates.
The molecular formula of unlabeled dibenzo[a,e]pyrene is C₂₄H₁₄. By replacing six ¹²C atoms with ¹³C atoms, the mass of the molecule is increased. HRMS analysis measures this mass difference with high precision. The expected monoisotopic mass of the ¹³C₆-labeled compound is approximately 6.02 daltons higher than the unlabeled molecule. The analysis confirms the identity of the compound by matching the measured accurate mass to the theoretical calculated mass.
Furthermore, HRMS is used to determine the isotopic enrichment, which is a measure of the percentage of the compound that is fully labeled. The mass spectrum will show a distribution of isotopologues. For a product with high isotopic purity, such as 99%, the most abundant signal (base peak) in the molecular ion region will correspond to the fully labeled this compound. isotope.com The relative intensities of the signals for the unlabeled compound (M) and the labeled compound (M+6) are used to calculate the level of isotopic enrichment. Minor peaks for M+1 through M+5 may also be present, and their low abundance relative to the M+6 peak is indicative of high isotopic purity.
Table 1: High-Resolution Mass Spectrometry Data for this compound This table presents theoretical and typical observed mass data for the verification of this compound.
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Molecular Weight ( g/mol ) | Isotopic Enrichment |
|---|---|---|---|---|
| Dibenzo[a,e]pyrene | C₂₄H₁₄ | 302.1096 | ~302.37 | N/A |
Nuclear Magnetic Resonance Spectroscopy (¹³C NMR) for Labeling Position Confirmation
While HRMS confirms that the correct number of ¹³C atoms have been incorporated, it does not provide information about their specific locations within the molecular structure. rsc.org For this, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical method. wikipedia.org
In a standard ¹³C NMR spectrum of an unlabeled compound, each chemically distinct carbon atom produces a signal at a characteristic chemical shift. For this compound, the signals corresponding to the six carbon atoms that have been replaced with the ¹³C isotope will be dramatically enhanced in intensity compared to the signals from the remaining eighteen ¹²C atoms at natural abundance. frontiersin.orgrsc.org
By acquiring a ¹³C NMR spectrum of the labeled compound and comparing it to the known or predicted spectrum of unlabeled dibenzo[a,e]pyrene, analysts can confirm that the isotopic enrichment has occurred at the intended positions. The presence of six highly intense peaks at the expected chemical shifts for the target carbon atoms provides unambiguous confirmation of the labeling positions, thereby verifying the structural integrity of the synthesized standard.
Table 2: Illustrative ¹³C NMR Data for Labeling Position Confirmation This table illustrates the principle of how ¹³C NMR data is used. Specific chemical shift assignments for Dibenzo[a,e]pyrene-¹³C₆ are proprietary and depend on the specific synthetic route. The data below is hypothetical and for demonstration purposes only.
| Carbon Position | Expected Chemical Shift (ppm) (Unlabeled) | Observed Signal Intensity (Labeled) | Conclusion |
|---|---|---|---|
| Labeled Position 1 | δ₁ | Highly Enhanced | Labeling Confirmed |
| Labeled Position 2 | δ₂ | Highly Enhanced | Labeling Confirmed |
| Labeled Position 3 | δ₃ | Highly Enhanced | Labeling Confirmed |
| Labeled Position 4 | δ₄ | Highly Enhanced | Labeling Confirmed |
| Labeled Position 5 | δ₅ | Highly Enhanced | Labeling Confirmed |
| Labeled Position 6 | δ₆ | Highly Enhanced | Labeling Confirmed |
Advanced Analytical Methodologies Utilizing Dibenzo A,e Pyrene 13c6
Role as an Internal Standard and Surrogate Recovery Standard in Quantitative Chemical Analysis
In the analysis of PAHs, which are often present at very low concentrations amidst a multitude of interfering compounds, Dibenzo[a,e]pyrene-13C6 is indispensable as both an internal standard and a surrogate recovery standard. As a surrogate, it is added to a sample at the beginning of the preparation process to monitor the efficiency and recovery of the analytical method. As an internal standard, it is added just before instrumental analysis to correct for variations in instrument response and injection volume.
Stable Isotope Dilution (SID) is a premier analytical technique for achieving the highest accuracy and precision in quantitative analysis, and it relies on the use of isotopically labeled standards like this compound. nih.gov The principle of SID is that the labeled standard is chemically identical to its native counterpart (the analyte). nih.gov Consequently, it behaves identically during extraction, cleanup, and chromatographic separation, ensuring that any loss of the native analyte during sample workup is mirrored by a proportional loss of the labeled standard. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing PAHs. diva-portal.org In GC-MS methods, this compound is added to the sample extract before injection. Since it has a slightly higher mass than the native compound due to the 13C atoms, the mass spectrometer can distinguish between the two while they co-elute from the gas chromatograph. europa.eu Quantification is based on the ratio of the native analyte's signal to the labeled standard's signal, which corrects for matrix effects and variations in the analytical process. europa.eu For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed. gcms.cz
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): GC-HRMS offers even greater selectivity and sensitivity by measuring the mass-to-charge ratio of ions with very high accuracy. This allows the analyte signal to be distinguished from matrix interferences that may have the same nominal mass. The use of this compound in GC-HRMS provides a robust method for trace analysis of PAHs, with some applications achieving sensitivities in the parts-per-trillion (ppt) range. mascom-bremen.de
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is common, LC-MS/MS is also utilized for PAH analysis, particularly for compounds that are less amenable to gas chromatography. sciex.com Various ionization techniques, such as Atmospheric Pressure Photoionization (APPI), Atmospheric Pressure Chemical Ionization (APCI), and Electrospray Ionization (ESI), can be employed. sciex.com APCI, for instance, has been shown to offer high selectivity and sensitivity with minimal matrix effects for PAH analysis. sciex.com The application of SID with this compound in LC-MS/MS follows the same principle, providing reliable quantification by correcting for matrix-induced signal suppression or enhancement and variations in instrument performance.
The development of robust analytical methods for detecting PAHs at trace levels in challenging matrices such as food, soil, and sediment is a critical area of research. europa.euthermofisher.com The use of labeled standards like this compound is integral to the validation of these methods. europa.eu Method validation ensures that the analytical procedure is fit for its intended purpose and involves assessing several key performance characteristics.
Key validation parameters evaluated in methods utilizing labeled PAH standards include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Excellent linearity is consistently demonstrated, with coefficients of determination (R²) often exceeding 0.99. thermofisher.com
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For PAHs, these limits often fall in the low microgram-per-kilogram (µg/kg) or nanogram-per-gram (ng/g) range. thermofisher.comnih.gov
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD).
The following table summarizes typical method validation results for PAH analysis in complex matrices using techniques that employ isotopically labeled internal standards.
This compound, when used as a surrogate standard, is crucial for evaluating the performance of the sample preparation stage. It is added to the sample before any extraction or cleanup steps. The measured recovery of the labeled surrogate at the end of the process provides a direct measure of the method's efficiency for the target analytes. Acceptable recovery rates typically fall within the 70-120% range, indicating that the extraction and cleanup procedures are effective.
Precision, expressed as the relative standard deviation (RSD), demonstrates the consistency of the method. Low RSD values indicate that the method yields reproducible results upon repeated analysis of the same sample. The use of labeled surrogates helps to achieve high precision by correcting for inevitable variations that occur during multi-step sample preparation procedures. For example, studies on PAH extraction from soil and sediment have shown that optimized methods can achieve high recoveries and good precision. nih.govresearchgate.net
The table below presents data on recovery rates and precision from studies employing various extraction techniques where surrogate standards are essential for method evaluation.
Sample Preparation Techniques for this compound Analysis
Effective sample preparation is critical for the accurate analysis of PAHs. The goal is to efficiently extract the target analytes from the sample matrix while removing interfering substances. This compound is added before these steps to monitor their effectiveness.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to enhance the extraction process. mdpi.com These conditions increase the solubility of analytes and the solvent penetration into the sample matrix, leading to faster and more efficient extractions compared to traditional methods. PLE has been successfully applied to extract PAHs from diverse matrices such as soil, sediment, and atmospheric particulate matter. glsciences.eunih.gov Optimization of PLE parameters, including solvent choice, temperature, and the number of extraction cycles, is crucial for achieving high recovery rates, often exceeding 90% for most PAHs. nih.gov
Ultrasonication: Ultrasonic extraction is a widely used technique that employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing the extraction of analytes into the solvent. researchgate.net This method is valued for its simplicity, speed, and lower solvent consumption compared to older techniques like Soxhlet extraction. nih.gov Studies have optimized ultrasonic extraction for PAHs in soils and sediments by evaluating different solvent systems (e.g., n-hexane-acetone mixtures) and sonication times to achieve high efficiency and good precision. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration. mdpi.com After an initial extraction, the sample extract is passed through a cartridge packed with a solid sorbent material. The PAHs are retained on the sorbent while interferences are washed away. The PAHs are then eluted with a small volume of a strong solvent. mdpi.com This process not only purifies the extract but also concentrates the analytes, improving detection limits. SPE is a critical step in many analytical methods for PAHs, effectively removing matrix components that could interfere with subsequent GC-MS or LC-MS/MS analysis. mdpi.com
QuEChERS-based Methods: QuEChERS, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, is a sample preparation approach that has gained immense popularity for the analysis of various contaminants in food and environmental samples. thermofisher.com The typical QuEChERS procedure involves two main steps:
Extraction/Partitioning: The sample is first hydrated and then extracted with acetonitrile (B52724). The addition of salts, such as magnesium sulfate (B86663) and sodium chloride, induces a phase separation, partitioning the PAHs into the acetonitrile layer. nih.gov
Dispersive SPE (d-SPE) Cleanup: A portion of the acetonitrile extract is transferred to a tube containing a mixture of sorbents, such as magnesium sulfate (to remove residual water) and primary secondary amine (PSA) (to remove organic acids and other polar interferences). thermofisher.comnih.gov After vortexing and centrifugation, the purified supernatant is ready for analysis. The QuEChERS method provides high-quality results with high sample throughput, achieving excellent recoveries and reproducibility for a broad range of PAHs. thermofisher.comnih.gov
Chromatographic Separation Techniques for this compound and Analytes
The accurate quantification and analysis of Dibenzo[a,e]pyrene (B33199) and its metabolites in complex matrices rely heavily on sophisticated chromatographic separation techniques. This compound serves as an ideal internal standard in these methods, particularly in isotope dilution mass spectrometry, due to its chemical similarity to the native compound and its distinct mass, which allows for precise correction of analytical variability during sample preparation and analysis. nih.gov The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the specific analytical goal, such as the volatility of the analytes and the need to separate parent compounds from their metabolic products.
Gas Chromatography (GC) with Various Stationary Phases
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone for the analysis of polycyclic aromatic hydrocarbons (PAHs), including Dibenzo[a,e]pyrene. The high resolution of capillary GC columns is essential for separating the numerous isomeric PAHs found in environmental and biological samples. shimadzu.com The use of ¹³C-labeled standards like this compound is critical for achieving the lowest possible detection limits through isotope dilution high-resolution mass spectrometry (ID-HRMS). nih.gov
The selection of the stationary phase is paramount for achieving the necessary separation of complex PAH mixtures. Because many PAH isomers exist, the chromatographic separation by the column is often more critical than separation by mass alone. shimadzu.com Nonpolar or mid-polar stationary phases are commonly employed for PAH analysis. Phenyl-methyl polysiloxane-based stationary phases are frequently utilized due to their thermal stability and selectivity for aromatic compounds.
Several types of stationary phases have proven effective for the analysis of high-molecular-weight PAHs such as Dibenzo[a,e]pyrene:
5% Phenyl Methyl Siloxane (e.g., HP-5MS): This is a widely used, robust stationary phase providing excellent separation for a broad range of PAHs. It operates on the principle of separating compounds based on their boiling points and, to a lesser extent, their interactions with the phenyl groups in the phase. analis.com.mytdi-bi.com
Mid-polarity phases (e.g., Rtx-35): These columns offer a different selectivity and can resolve isomers that may co-elute on a 5% phenyl phase. An Rtx-35 column has been successfully used to separate a mixture of 36 PAHs, including the resolution of Benzo[e]pyrene and Benzo[a]pyrene (B130552), and culminating in the elution of Dibenzo[a,e]pyrene as the final compound. shimadzu.com
PAH-specific phases (e.g., Rxi-PAH): These are specialized columns designed to provide exceptional resolution of isomeric PAHs. For instance, an Rxi-PAH column (60 m) has been used in GC-MS/MS analysis to achieve low detection limits for Dibenzo[a,e]pyrene and its isomers in complex food matrices. shimadzu.com
The operational parameters of the GC system, including the temperature program, injection mode, and carrier gas flow, are optimized to ensure sharp peaks and maximum resolution. Splitless injection is commonly used for trace-level analysis to ensure the maximum transfer of the analyte onto the column. analis.com.myshimadzu.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Instrument | GC-MS | GCMS-QP2010 Ultra | GCMS-TQ8040 (GC-MS/MS) |
| Column (Stationary Phase) | HP-5MS (5% Phenyl methyl siloxane) | Rtx-35 | Rxi-PAH |
| Dimensions | 30.0 m x 250 µm x 0.25 µm | 30 m x 0.32 mm I.D., df=0.25 µm | 60 m x 0.25 mm I.D., df=0.1 µm |
| Injection Mode | Splitless | Splitless | Splitless |
| Injection Volume | 2 µL | 1.0 µL | 2 µL |
| Carrier Gas | Nitrogen | Helium | Helium |
| Oven Program | 90°C, ramp 18°C/min to 250°C, ramp 15°C/min to 310°C (hold 7 min) | 90°C (hold 2 min), ramp 5°C/min to 320°C (hold 12 min) | 180°C (hold 2 min), ramp 5°C/min to 260°C, ramp 15°C/min to 350°C (hold 12 min) |
| Reference | analis.com.my | shimadzu.com | shimadzu.com |
High-Performance Liquid Chromatography (HPLC) for Separation of Metabolites
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of PAH metabolites, which are often more polar and less volatile than the parent compound, making them less suitable for GC analysis without derivatization. nih.govd-nb.info The separation of these metabolites is crucial for understanding the biotransformation and toxicity pathways of Dibenzo[a,e]pyrene. HPLC, typically coupled with fluorescence (FLD) or mass spectrometry (MS) detectors, allows for the separation and sensitive detection of various metabolic products, such as dihydrodiols, phenols, and diones. nih.govnih.gov
Reverse-phase (RP) chromatography is the most common HPLC mode for this purpose. It separates molecules based on their hydrophobicity, with more polar metabolites eluting earlier than the less polar ones and the parent PAH.
Key components of the HPLC methodology include:
Stationary Phases: C18 (octadecylsilane) columns are the most widely used stationary phases for separating PAH metabolites. nih.gov These columns provide excellent retention and resolution for a wide range of metabolite polarities. Phenyl-based stationary phases can also be employed to offer alternative selectivity. diva-portal.org
Mobile Phases: The separation is typically achieved using a gradient elution with a mixture of water and an organic solvent, most commonly acetonitrile or methanol. nih.govmdpi.com A gradient program, where the proportion of the organic solvent is increased over time, is necessary to elute metabolites with varying polarities and the highly nonpolar parent compound within a single analytical run. mdpi.com
Detection: Fluorescence detection is highly sensitive and selective for many PAHs and their metabolites. unam.mx However, some metabolites, like diones, may not fluoresce, necessitating the use of UV or MS detectors for comprehensive profiling. nih.gov LC-MS, particularly with techniques like atmospheric pressure chemical ionization (APCI), is powerful for both quantifying and identifying metabolites, especially when using stable isotope-labeled standards like this compound and its corresponding labeled metabolite standards. nih.gov
Studies on the structurally similar Benzo[a]pyrene have established detailed HPLC methods for resolving a complex mixture of its metabolites, including multiple dihydrodiol, quinone, and phenol (B47542) isomers. nih.govnih.gov These methods are directly applicable to the study of Dibenzo[a,e]pyrene metabolism, allowing for the separation of key products like 3-hydroxy, 9-hydroxy, dihydrodiol, and dione (B5365651) derivatives. nih.gov
| Parameter | Condition 1 (PAH Separation) | Condition 2 (Metabolite Separation) | Condition 3 (Metabolite Separation) |
|---|---|---|---|
| Instrument | HPLC-FLD/UV | HPLC-UV | HPLC-FLD |
| Column (Stationary Phase) | Eclipse PAH C18 | Nucleosil® C18 | C18 column |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4 mm, 5 µm | Not Specified |
| Mobile Phase | A: Water, B: Acetonitrile | Acetonitrile/Water | A: Water, B: Methanol |
| Elution Program | Gradient: Start with 60% A / 40% B for 5 min, linear gradient to 100% B over 25 min | Isocratic: 85% Acetonitrile | Isocratic: Mode 1: 65% B for dihydrodiols; Mode 2: 85% B for monohydroxy-PAHs |
| Flow Rate | 2.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detector | Fluorescence (FLD) & UV | UV (254 nm) | Fluorescence (FLD) |
| Reference | mdpi.com | nih.gov | unam.mx |
Environmental Fate and Transport Studies Employing Dibenzo A,e Pyrene 13c6 As a Tracer
Biodegradation and Biotransformation Pathways in Environmental Compartments
Stable isotope tracers like Dibenzo[a,e]pyrene-13C6 are fundamental to elucidating the complex processes of biodegradation and biotransformation. These studies help quantify the extent to which microbial communities can break down and alter the pollutant in various environmental compartments.
Assessment of Microbial Degradation in Soil and Aquatic Systems
Microbial degradation is a primary mechanism for the removal of PAHs from the environment. mdpi.com Studies utilizing labeled compounds allow for precise measurement of degradation rates in diverse systems. For instance, research on the degradation of BaP by specific bacterial strains has shown significant removal in both liquid and soil matrices. The strain Raoultella planticola PL7, for example, degraded 50.8% of an initial 10 mg L⁻¹ of BaP in a liquid medium within 10 days. nih.gov When introduced into different soil types, the degradation rates varied, with the highest efficiency observed in red soil, where the half-life of BaP was reduced to 11.9 days. nih.gov
Similarly, a consortium of mesophilic bacteria demonstrated the ability to remove almost 60% of BaP in a liquid medium within 15 days, with less than 20% remaining after 30 days. mdpi.com However, the degradation rate was significantly lower in soil, where less than 35% of the BaP was degraded after 90 days, highlighting the influence of the environmental matrix on microbial activity. mdpi.com Microbial degradation is often the most significant contributor to BaP removal from soil, surpassing plant absorption. mdpi.com
| Microorganism/Consortium | System Type | Initial Concentration | Degradation Rate / Half-Life | Source |
|---|---|---|---|---|
| Raoultella planticola PL7 | Liquid Matrix | 10 mg L⁻¹ | 50.8% removal in 10 days; Half-life of 9.46 days | nih.gov |
| Raoultella planticola PL7 | Red Soil | Not Specified | Half-life of 11.9 days | nih.gov |
| Bacterial Consortium | Liquid Medium | 40 µmol·L⁻¹ | ~60% removal in 15 days; ~80% removal in 30 days | mdpi.com |
| Bacterial Consortium | Sandy Soil | 40 µmol·kg⁻¹ | <35% removal in 90 days | mdpi.com |
Tracking Mineralization Rates via 13C-CO2 Evolution
A key advantage of using 13C-labeled compounds is the ability to track complete degradation, or mineralization, through the evolution of 13C-labeled carbon dioxide (¹³CO₂). This measurement provides definitive proof that the carbon backbone of the pollutant has been broken down and utilized by microorganisms. In a study using [7-¹⁴C]benzo[a]pyrene, a microbial consortium demonstrated rapid mineralization when grown on diesel fuel as a co-metabolite. nih.gov Approximately 75% mineralization of BaP was observed over three weeks in the presence of 0.2% diesel fuel, whereas less than 8% was mineralized without it. nih.gov This indicates that the extent of mineralization is highly dependent on the presence of other carbon sources that can stimulate microbial activity. nih.gov The complete biodegradation of a compound is often signified by such high levels of mineralization, with the remaining labeled carbon being incorporated into microbial biomass or forming intermediate metabolites. nih.gov
Formation and Stability of Non-Extractable Environmental Residues
During biodegradation, a portion of the pollutant or its metabolites can become tightly bound to the soil or sediment matrix, forming non-extractable residues (NERs). The use of 13C-labeled compounds is crucial for tracking the formation of these residues and assessing their long-term stability and bioavailability. Research on BaP has investigated the bioaccumulation potential of these NERs. nih.gov In a study where earthworms (Eisenia fetida) were exposed to soil containing highly sequestered BaP NERs, the bioaccumulation was found to be low, with biota-soil accumulation factors ranging from 0.6 to 0.8 kgOC/kglipid. nih.gov This suggests that once sequestered as NERs, the bioavailability of the parent compound is significantly reduced.
Stable Isotope Probing (SIP) for Microbial Community Analysis
Stable Isotope Probing (SIP) is a powerful molecular technique that, when combined with 13C-labeled substrates like this compound, allows for the identification of specific microorganisms actively metabolizing the compound within a complex community. taylorandfrancis.com The process involves introducing the ¹³C-labeled pollutant into an environmental sample; microorganisms that consume the labeled carbon will incorporate it into their cellular components, such as DNA, RNA, or proteins. researchgate.net By separating and analyzing these labeled biomolecules, researchers can identify the key players in the degradation process without the need for cultivation. nih.gov
Identification of Dibenzo[a,e]pyrene-Degrading Microorganisms
DNA-based SIP has been successfully used to identify microorganisms responsible for degrading various PAHs in different environments. nih.govnih.gov For instance, in a study of forest soils, DNA-SIP identified bacteria from the genus Terrimonas and Burkholderia as key BaP degraders. nih.gov In oilfield soil contaminated with pyrene (B120774), DNA-SIP identified six novel pyrene-degrading bacteria and confirmed the involvement of twelve other known PAH degraders. nih.gov The technique is sensitive enough to detect shifts in the degrading community based on different environmental treatments, such as natural attenuation versus bioaugmentation. wur.nl
| PAH Substrate | Environment | Identified Degrading Genera | Source |
|---|---|---|---|
| Benzo[a]pyrene | Forest Soil (Mt. Maoer) | Terrimonas | nih.gov |
| Benzo[a]pyrene | Forest Soil (Mt. Baicaowa) | Burkholderia | nih.gov |
| Pyrene | PAH-Contaminated Oilfield Soil | Multiple novel and known PAH degraders identified | nih.govresearchgate.net |
| Phenanthrene | Petroleum-Contaminated Soil (Natural Attenuation) | Bacillus, Acinetobacter, Xanthomonas, Conexibacter, Staphylococcus | wur.nl |
| Phenanthrene | Petroleum-Contaminated Soil (Bioaugmentation) | Ochrobactrum, Rhodococcus, Alkanindiges, Williamsia, Sphingobium, Gillisia, Massilia | wur.nl |
Elucidation of Novel Biotransformation Pathways in Environmental Microbiomes
Beyond identifying specific degraders, SIP and related techniques can shed light on the metabolic pathways involved in biotransformation. When human gut microbiota were exposed to BaP, a metatranscriptomic analysis revealed the upregulation of several metabolic pathways, including those related to aromatic compound metabolism, vitamin and cofactor metabolism, and DNA repair systems. nih.gov This suggests that the microbial community actively alters its gene expression to cope with and transform the pollutant. Furthermore, SIP-based studies can lead to the discovery of novel genes involved in degradation. In one study, a new PAH ring-hydroxylating dioxygenase (PAH-RHDα) gene involved in BaP metabolism was detected in the ¹³C-labeled DNA fraction, providing insight into the genetic basis of the degradation pathway. nih.gov
Abiotic Transformation and Environmental Persistence Mechanisms of this compound
The environmental persistence of Dibenzo[a,e]pyrene (B33199), a high molecular weight polycyclic aromatic hydrocarbon (PAH), is governed by several abiotic transformation processes. As an isotopically labeled tracer, this compound is instrumental in elucidating these pathways without interference from background levels of the unlabeled compound. The intrinsic chemical and physical properties of this compound are virtually identical to its unlabeled counterpart, making it an effective proxy for studying the environmental fate of Dibenzo[a,e]pyrene. Key abiotic mechanisms determining its longevity in the environment include photochemical degradation, sorption and desorption dynamics in various matrices, and its potential for volatilization and subsequent atmospheric transport.
Photochemical Degradation Pathways
Dibenzo[a,e]pyrene, like other high molecular weight PAHs, is susceptible to photochemical degradation, a process initiated by the absorption of solar radiation. While specific kinetic data for Dibenzo[a,e]pyrene is limited, studies on its isomers and other similar PAHs, such as Benzo[a]pyrene (BaP), provide insights into its likely photochemical behavior.
The photochemical degradation of PAHs can proceed through two primary pathways: direct photolysis and indirect photo-oxidation. Direct photolysis involves the absorption of photons by the PAH molecule, leading to its excitation and subsequent chemical transformation. Indirect photo-oxidation is mediated by photochemically generated reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which then react with the PAH.
Research on the isomeric benzopyrenes, Benzo[a]pyrene (BaP) and Benzo[e]pyrene (BeP), has demonstrated their high efficiency in photogenerating singlet oxygen upon irradiation. nih.gov It is plausible that Dibenzo[a,e]pyrene exhibits similar photosensitizing properties, contributing to its own degradation and that of other organic compounds in the environment. The quantum yield of singlet oxygen generation is a key parameter in assessing the rate of this indirect photodegradation pathway.
The rate of photodegradation is highly dependent on the environmental medium. For instance, the degradation of BaP has been observed to vary significantly in different organic solvents and natural waters, with degradation rates generally being higher in water bodies with higher levels of dissolved organic matter, which can act as photosensitizers. researchgate.net The degradation of BaP in various media has been found to follow pseudo-first-order kinetics. researchgate.net
The degradation products of PAH photolysis can sometimes be more toxic than the parent compound. For BaP, photodegradation can lead to the formation of various oxygenated products, including quinones. researchgate.net It is anticipated that the photochemical degradation of Dibenzo[a,e]pyrene would also result in a complex mixture of oxygenated derivatives.
Table 1: Photochemical Properties of a Related Isomer, Benzo[a]pyrene
| Parameter | Value | Notes |
|---|---|---|
| Singlet Oxygen Quantum Yield | High (specific value not available for Dibenzo[a,e]pyrene) | Based on high efficiency observed for Benzo[a]pyrene and Benzo[e]pyrene. nih.gov |
| Superoxide Anion Generation | Yes | Observed for Benzo[a]pyrene and Benzo[e]pyrene. nih.gov |
| Photodegradation Kinetics | Pseudo-first-order | Observed for Benzo[a]pyrene in various liquid media. researchgate.net |
Sorption and Desorption Dynamics in Geologic and Organic Matrices
The fate and transport of Dibenzo[a,e]pyrene in soil and aquatic environments are predominantly controlled by its sorption and desorption behavior. Due to its high molecular weight and hydrophobicity, Dibenzo[a,e]pyrene exhibits a strong tendency to partition from the aqueous phase to solid matrices such as soil, sediment, and suspended particulate matter.
The primary factor governing the sorption of high molecular weight PAHs in soils and sediments is the organic carbon content of the matrix. nm.govut.ac.ir The sorption process can be quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to be adsorbed by soil or sediment organic matter. A high Koc value indicates strong sorption and consequently, low mobility in the environment.
For high molecular weight PAHs like dibenzopyrenes, Koc values are typically very high, suggesting that they are largely immobile in soil and will tend to accumulate in sediments in aquatic systems. nih.gov An estimated log Koc for the isomer Dibenzo[a,l]pyrene is 6.81, indicating very strong sorption to organic matter. nih.gov It is expected that Dibenzo[a,e]pyrene would have a similarly high Koc value.
The sorption of PAHs to soils and sediments is not always a fully reversible process. Hysteresis is often observed, where the desorption of the compound from the solid matrix is slower or less complete than its initial sorption. This can lead to the long-term sequestration of Dibenzo[a,e]pyrene in soils and sediments, reducing its bioavailability but also increasing its persistence.
The physical and chemical properties of the soil or sediment, beyond just organic carbon content, can also influence sorption. These factors include particle size distribution, clay mineralogy, and the presence of specific sorptive materials like black carbon (soot and charcoal), which can exhibit exceptionally strong sorption capacities for PAHs. oup.com
Table 2: Estimated Sorption Coefficients for Dibenzo[a,e]pyrene and Related Isomers
| Compound | Log Koc (L/kg) | Implication |
|---|---|---|
| Dibenzo[a,e]pyrene | ~6.8 (estimated) | Very strong sorption to soil and sediment organic carbon, leading to low mobility. |
| Dibenzo[a,l]pyrene | 6.81 (estimated) | Indicates immobility in soil. nih.gov |
| Benzo[a]pyrene | 6.6 (measured median) | Demonstrates the high sorption potential of high molecular weight PAHs. oup.com |
Volatilization and Atmospheric Transport Processes
Volatilization is a key process that can transfer chemicals from soil or water into the atmosphere, facilitating long-range transport. For Dibenzo[a,e]pyrene, its potential for volatilization is extremely low due to its very low vapor pressure and high Henry's Law constant.
The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water at equilibrium. A low Henry's Law constant indicates a preference for the aqueous phase and thus, a low tendency to volatilize from water. The estimated Henry's Law constant for the isomer Dibenzo[a,h]pyrene is 1.4 x 10⁻⁸ atm·m³/mol, which suggests that it is essentially non-volatile from water and moist soil surfaces. nih.gov
Due to their low volatility, high molecular weight PAHs like Dibenzo[a,e]pyrene exist predominantly in the particulate phase in the atmosphere. nih.gov They are typically adsorbed onto airborne particulate matter (aerosols). The atmospheric transport of these compounds is therefore governed by the movement of these particles.
Removal of particle-bound Dibenzo[a,e]pyrene from the atmosphere occurs primarily through wet and dry deposition. Wet deposition involves the removal of particles by precipitation (rain, snow), while dry deposition is the settling of particles out of the atmosphere due to gravity. These deposition processes are the main mechanisms by which Dibenzo[a,e]pyrene is transferred from the atmosphere to terrestrial and aquatic ecosystems.
Table 3: Physicochemical Properties Related to Volatilization and Atmospheric Transport of Dibenzo[a,e]pyrene Isomers
| Parameter | Compound | Estimated Value | Significance |
|---|---|---|---|
| Henry's Law Constant | Dibenzo[a,h]pyrene | 1.4 x 10⁻⁸ atm·m³/mol | Essentially non-volatile from water and moist soil. nih.gov |
| Vapor Pressure | Dibenzo[a,h]pyrene | 6.4 x 10⁻¹² mm Hg | Negligible volatilization from dry surfaces. nih.gov |
| Atmospheric State | Dibenzo[a,l]pyrene | Solely in the particulate phase | Transport is governed by aerosol movement; removal by wet and dry deposition. nih.gov |
Biochemical and Molecular Research Applications of Dibenzo A,e Pyrene 13c6
Metabolic Activation and Biotransformation Pathways in In Vitro and Animal Models
The carcinogenicity of PAHs like Dibenzo[a,e]pyrene (B33199) is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates within the cell. nih.govnih.gov This process involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism.
Phase I metabolism is initiated by the cytochrome P450 (CYP) superfamily of enzymes, which introduce oxygen into the PAH structure, making it more water-soluble and creating sites for further reaction. nih.govresearchgate.net
Cytochrome P450 (CYP) Monooxygenases : Multiple CYP isoforms are involved in the metabolism of PAHs. Studies on the related DB[a,l]P and B[a]P have identified CYP1A1 and CYP1B1 as the principal enzymes responsible for its activation. nih.govnih.govnih.gov These enzymes catalyze the oxidation of the PAH, a critical step leading to the formation of electrophilic metabolites. nih.gov In studies using Chinese hamster V79 cells expressing human CYP enzymes, both CYP1A1 and CYP1B1 were shown to transform DB[a,l]P into genotoxic derivatives. nih.gov Human CYP1B1, in particular, showed a higher extent of metabolism towards the ultimate carcinogenic fjord region diol-epoxides compared to CYP1A1. nih.gov In contrast, rat CYP enzymes tend to target the K-region (the 8,9-bond) of DB[a,l]P, which is considered a detoxification route, suggesting species-specific differences in susceptibility. nih.gov
Epoxide Hydrolases (EH) : Following the initial oxidation by CYPs, the resulting epoxide intermediates are hydrated by epoxide hydrolase enzymes. nih.govnih.gov This reaction converts the epoxides into trans-dihydrodiols. nih.gov For instance, B[a]P is converted to an optically pure (-)trans-7,8-diol by epoxide hydratase, a crucial intermediate in the pathway to its ultimate carcinogenic form. nih.gov This enzymatic step is essential for forming the diol-epoxide structures that are key to the carcinogenic activity of PAHs. nih.gov
Table 1: Key Phase I Enzymes in Dibenzo[a,l]pyrene (DB[a,l]P) Metabolism
| Enzyme Family | Specific Enzyme | Role in DB[a,l]P Metabolism | Key Findings |
|---|---|---|---|
| Cytochrome P450 | Human CYP1A1 | Metabolic activation | Transforms DB[a,l]P into genotoxic derivatives; forms both K-region and fjord-region dihydrodiols. nih.govnih.gov |
| Human CYP1B1 | Metabolic activation | Efficiently metabolizes DB[a,l]P to its ultimate carcinogenic fjord region diol-epoxides. nih.govnih.gov | |
| Rat CYPs | Primarily detoxification | Predominantly target the K-region of DB[a,l]P, a less carcinogenic pathway. nih.gov | |
| Epoxide Hydrolase | mEH (microsomal) | Hydration of epoxides | Converts CYP-generated epoxides into trans-dihydrodiols, precursors to diol-epoxides. nih.gov |
Phase II enzymes conjugate the oxygenated metabolites from Phase I with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. This is generally a detoxification process. nih.gov
Glutathione (B108866) S-Transferases (GSTs) : GSTs catalyze the conjugation of electrophilic PAH metabolites with glutathione (GSH). nih.gov This action detoxifies reactive intermediates like diol epoxides, preventing them from binding to DNA. nih.gov Studies using V79 cells expressing different human GST isoenzymes (A1-1, M1-1, and P1-1) demonstrated their capacity to detoxify diol epoxides from both DB[a,l]P and B[a]P. nih.gov Dietary administration of certain antioxidants has been shown to increase hepatic GST activities, which in turn reduces the mutagenic activity of B[a]P metabolites. scispace.com
UDP-Glucuronyltransferases (UGTs) : UGTs are another critical family of Phase II enzymes that conjugate PAH metabolites, specifically the hydroxyl groups of dihydrodiols, with glucuronic acid. nih.gov This process, known as glucuronidation, significantly increases the water solubility of the metabolites, aiding their elimination. nih.gov Research has shown that several UGT isoforms can glucuronidate the trans-11,12-diol of DB[a,l]P, which is a major detoxification pathway for this pro-carcinogen. nih.gov
N-Acetyltransferases (NATs) : While less prominent in PAH metabolism compared to GSTs and UGTs, NATs can also be involved in the biotransformation of certain xenobiotics. Their specific role in Dibenzo[a,e]pyrene metabolism is not as extensively characterized as the other Phase II enzymes.
The metabolic activation of Dibenzo[a,e]pyrene can proceed through several pathways, leading to different types of reactive intermediates that are responsible for its carcinogenicity.
Diol-Epoxide Formation : The most well-established pathway for PAH carcinogenesis involves the formation of diol-epoxides. nih.gov This multi-step process begins with CYP-mediated epoxidation, followed by hydration by epoxide hydrolase to a non-K-region dihydrodiol. nih.gov A second epoxidation by a CYP enzyme at the adjacent double bond creates the highly reactive diol-epoxide. nih.govnih.gov For DB[a,l]P, the ultimate carcinogenic metabolites are the fjord region (-)-anti-11,12-diol 13,14-epoxides (DB[a,l]PDE). nih.govnih.gov These fjord region diol epoxides are particularly potent because their structure allows them to form persistent DNA adducts that are poorly recognized by cellular repair machinery. nih.gov
Quinone Formation : Another metabolic pathway involves the formation of quinones. For example, B[a]P can be metabolized to B[a]P-quinones, which can undergo redox cycling. This process generates reactive oxygen species (ROS), leading to oxidative stress and DNA damage, representing an alternative mechanism of toxicity. nih.govresearchgate.net
Radical-Cation Formation : A third pathway involves a one-electron oxidation of the parent PAH to form a radical cation. This highly reactive species can then react directly with DNA or water. This pathway is considered another potential route to the formation of DNA adducts and the initiation of cancer.
Molecular Interactions with Biological Macromolecules
The ultimate carcinogenic metabolites of Dibenzo[a,e]pyrene exert their effects by reacting with critical cellular macromolecules, most notably DNA.
The electrophilic diol-epoxides formed during metabolic activation can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. nih.govwikipedia.org
Formation of DNA Adducts : The fjord region diol epoxide of DB[a,l]P (DB[a,l]PDE) reacts with and binds to purine (B94841) nucleotides, particularly guanine (B1146940) and adenine (B156593). nih.govnih.gov This binding distorts the DNA double helix. wikipedia.org Systemic exposure of mice to DB[a,l]P resulted in a dose-dependent formation of DNA adducts in lung tissue, with the majority of adducts being derived from the (-)-anti-DB[a,l]PDE metabolite. nih.gov The non-planar structure of DB[a,l]P allows its diol epoxide to form adducts that are not well-recognized by DNA repair enzymes, making them more persistent and more likely to lead to mutations. nih.gov
Table 2: Metabolites and Resulting DNA Adducts
| Parent Compound | Key Reactive Metabolite | Target Nucleobase | Significance |
|---|---|---|---|
| Dibenzo[a,l]pyrene | (-)-anti-11,12-diol 13,14-epoxide (DB[a,l]PDE) | Guanine, Adenine | Forms persistent fjord region adducts that are poorly repaired, leading to high carcinogenicity. nih.govnih.gov |
| Benzo[a]pyrene (B130552) | (+)-7,8-diol-9,10-epoxide (BPDE) | Guanine (N2 position) | Forms bulky adducts that distort the DNA helix and can inactivate tumor suppressor genes like p53. wikipedia.org |
Cells possess sophisticated DNA repair systems to remove damage caused by chemical carcinogens. The primary mechanism for removing bulky PAH-DNA adducts is the Nucleotide Excision Repair (NER) pathway. nih.govmdpi.com
Nucleotide Excision Repair (NER) : The NER pathway recognizes and removes bulky lesions that distort the DNA helix. mdpi.com The process involves several proteins that recognize the damage, excise a short single-stranded segment containing the adduct, and then synthesize a new, correct strand of DNA. mdpi.com However, the efficiency of NER can be influenced by the structure of the adduct and the surrounding DNA sequence. nih.gov Adducts derived from fjord-region PAHs like DB[a,l]P are known to be repaired less efficiently than those from bay-region PAHs like B[a]P. nih.gov This poor recognition by NER proteins contributes to the high carcinogenic potency of DB[a,l]P. nih.govepa.gov Some studies suggest that exposure to B[a]P can even lead to the repression of key NER and other repair genes, further compromising the cell's ability to maintain genomic integrity. researchgate.net
Binding to Proteins and Other Cellular Components
Research into the binding of Dibenzo[a,e]pyrene and its metabolites to cellular macromolecules is fundamental to understanding its mechanisms of toxicity. While direct studies utilizing Dibenzo[a,e]pyrene-13C6 are limited, the behavior of the parent compound and other PAHs indicates that its metabolic activation leads to the formation of reactive intermediates that can covalently bind to proteins and nucleic acids, forming adducts.
The metabolic activation of PAHs, such as the highly carcinogenic Dibenzo[a,l]pyrene, is known to produce diol epoxides that readily form adducts with DNA and proteins. nih.gov For instance, studies with Benzo[a]pyrene (B[a]P) have shown that its metabolites bind to various blood proteins, including albumin, globulins, and hemoglobin, as well as to red blood cell membranes. iaea.org The formation of these protein adducts can serve as biomarkers of exposure and may also contribute to the toxic effects of the compound by altering protein structure and function.
The use of this compound would be invaluable in such studies. By using it as an internal standard in mass spectrometry-based analyses, researchers can achieve highly accurate quantification of the parent compound and its metabolites bound to proteins. This allows for a precise determination of adduct levels in various tissues and cellular compartments, providing a clearer understanding of the dose-response relationships and the distribution of these adducts.
Illustrative Data Table: Potential Protein Adducts of Dibenzo[a,e]pyrene Metabolites
| Target Protein | Potential Binding Metabolite | Significance of Adduct Formation | Potential Role of this compound |
|---|---|---|---|
| Serum Albumin | Dibenzo[a,e]pyrene diol epoxide | Biomarker of exposure, potential disruption of transport functions. | Accurate quantification of adducts in plasma samples. |
| Hemoglobin | Dibenzo[a,e]pyrene diol epoxide | Long-term biomarker of exposure, potential interference with oxygen transport. | Precise measurement of adduct levels in red blood cells. |
| Cytochrome P450 Enzymes | Reactive Dibenzo[a,e]pyrene metabolites | Mechanism-based inactivation of metabolizing enzymes, altering toxicokinetics. | Tracing the metabolic fate and enzyme binding of the compound. |
Investigation of Cellular and Subcellular Responses
Polycyclic aromatic hydrocarbons are well-known to exert many of their biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Upon binding to a ligand such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of these same PAHs. medigraphic.com
While specific studies on this compound are not available, it is expected that Dibenzo[a,e]pyrene, like other PAHs, is an agonist for the AhR. nih.gov The activation of the AhR signaling pathway is a critical event that initiates both the detoxification and, paradoxically, the metabolic activation of PAHs to their ultimate carcinogenic forms. medigraphic.com
The application of this compound in this area of research would be to facilitate precise tracer studies. By following the 13C label, researchers could track the uptake, metabolism, and subcellular localization of Dibenzo[a,e]pyrene and its metabolites in relation to the activation of the AhR pathway. This would allow for a more detailed understanding of the kinetics of AhR activation and the subsequent downstream events.
Exposure to PAHs can lead to widespread changes in gene expression, not only through the AhR pathway but also through other mechanisms such as oxidative stress and DNA damage responses. nih.gov Transcriptomic studies on cells and organisms exposed to B[a]P have revealed alterations in the expression of genes involved in cell cycle regulation, DNA repair, apoptosis, and cell signaling. nih.govmdpi.com For example, paternal exposure to B[a]P has been shown to alter gene expression in early developing mouse embryos, particularly affecting genes related to DNA repair and the p53 and MAPK signaling pathways. nih.gov
Although transcriptomic data for Dibenzo[a,e]pyrene are not as abundant, it is anticipated to induce a similar profile of gene expression changes. The use of this compound would enable researchers to correlate the precise intracellular concentration of the compound and its metabolites with the observed transcriptomic changes. This would provide a more accurate quantitative understanding of the relationship between exposure levels and the magnitude of the genomic response.
Illustrative Data Table: Potential Gene Expression Changes in Response to Dibenzo[a,e]pyrene
| Gene | Function | Expected Change in Expression | Associated Pathway | Potential Role of this compound |
|---|---|---|---|---|
| CYP1A1 | Xenobiotic metabolism | Upregulation | AhR Signaling | Correlate expression levels with precise intracellular concentrations. |
| CYP1B1 | Xenobiotic metabolism | Upregulation | AhR Signaling | Correlate expression levels with precise intracellular concentrations. |
| p53 | Tumor suppressor, cell cycle control | Upregulation | DNA Damage Response | Link DNA adduct levels to p53 activation and gene expression. |
| GADD45A | DNA repair, cell cycle checkpoint | Upregulation | DNA Damage Response | Quantify the relationship between exposure and DNA repair gene induction. |
The metabolic disruptions caused by PAHs extend beyond their own biotransformation. Studies on B[a]P have indicated that it can impact cellular bioenergetics and lead to metabolic reprogramming. nih.gov This can involve alterations in glucose metabolism, mitochondrial function, and lipid metabolism. The toxicity of PAHs is often mediated by oxidative metabolism, which can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components, including mitochondria. researchgate.net
The investigation of these metabolic effects can be significantly enhanced by the use of stable isotope-labeled compounds like this compound. In metabolomics studies, the 13C atoms can be traced as they are incorporated into various metabolic pathways. This allows for a detailed mapping of how the compound perturbs cellular metabolism. For example, researchers could determine if the carbon backbone of Dibenzo[a,e]pyrene is utilized in anabolic pathways or if its presence indirectly alters major metabolic fluxes, such as glycolysis or the citric acid cycle. This provides a dynamic view of the metabolic reprogramming induced by the compound, which is not achievable with unlabeled compounds.
Computational and Modeling Studies Pertaining to Dibenzo A,e Pyrene
Molecular Docking and Dynamics Simulations of Dibenzo[a,e]pyrene (B33199) Metabolites
Dibenzo[a,e]pyrene, like other PAHs, requires metabolic activation to exert its carcinogenic effects. This process, mediated by enzymes such as cytochrome P450, results in the formation of highly reactive diol epoxide metabolites. researchgate.net Molecular docking and dynamics simulations are powerful tools used to investigate how these electrophilic metabolites interact with biological targets like DNA and repair enzymes, leading to the formation of covalent adducts that can initiate carcinogenesis. researchgate.netepa.gov
Molecular docking simulations are employed to predict the preferred binding orientation of Dibenzo[a,e]pyrene metabolites to DNA and to quantify the strength of these interactions. Studies on the closely related and extremely potent carcinogen, Dibenzo[a,l]pyrene (DB[a,l]P), provide a model for understanding these interactions. Computational analyses have meticulously investigated the binding of various DB[a,l]P diol-epoxide (DBPDE) diastereomers with DNA and with proteins of the nucleotide excision repair (NER) pathway. researchgate.netepa.gov
These simulations reveal that the diol epoxide metabolites of dibenzopyrenes can bind covalently to DNA, a critical step in their mechanism of carcinogenicity. researchgate.netepa.gov The calculations show strong binding affinities between DBPDE isomers and DNA bases, particularly with deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). researchgate.netnih.gov For instance, simulations with Dibenzo[a,l]pyrene diol-epoxides have shown strong binding towards N6-deoxyadenosine. researchgate.net In contrast, interactions with key NER proteins are often weaker, suggesting that the balance of these interactions may favor the formation and persistence of DNA adducts over their successful repair. researchgate.netepa.gov
| Metabolite (Isomer of Dibenzo[a,l]pyrene) | Target | Binding Energy (kcal/mol) | Key Interacting Residues/Bases |
| (+)-syn-DBPDE | dG6 | -8.12 | Guanine (B1146940) |
| (-)-syn-DBPDE | dT20 | -8.55 | Thymine |
| (+)-anti-DBPDE | dT20 | -8.62 | Thymine |
| (-)-anti-DBPDE | dT20 | -8.66 | Thymine |
| (-)-anti-DBPDE | XPC Protein | -7.58 | LEU663, GLN667 |
| (+)-syn-DBPDE | DDB1 Protein | -7.21 | LYS244, GLU296 |
This table presents simulated binding energies for diol-epoxide metabolites of Dibenzo[a,l]pyrene, a structural isomer of Dibenzo[a,e]pyrene, as a predictive model for potential interactions. Data derived from computational docking studies. researchgate.net
Once a metabolite forms a covalent bond with DNA, the resulting adduct can adopt various three-dimensional structures, or conformations. The specific conformation is determined by the stereochemistry of the reacting diol epoxide and the local DNA sequence. These conformations are critical as they influence the efficiency of DNA repair and the fidelity of DNA replication, ultimately impacting the mutagenic potential of the adduct. nih.gov
Computational studies, combining molecular mechanics, dynamical simulations, and quantum-mechanical calculations, have been used to explore the conformational landscape of dibenzopyrene-DNA adducts. nih.gov For adducts formed from syn-DB[a,l]P diolepoxide, two primary energy minima have been identified. nih.gov
Conformation I: Characterized by a severely distorted aromatic ring system where the adenine (B156593) base is forced into a pseudo-axial position and the cyclohexenyl ring of the metabolite adopts a "half-boat" structure. nih.gov
Conformation II: In this structure, the distal ring of the pyrene (B120774) moiety is bent in the opposite direction, allowing the cyclohexenyl ring to be in a "half-chair" structure, with the base in a pseudo-equatorial position and partially stacked over the aromatic system. nih.gov
These distinct conformations can be broadly classified as either external (where the pyrene ring system lies in the DNA groove) or intercalated (where it is inserted between the DNA base pairs). nih.gov The stereochemical properties of the adducts have a profound effect on their biological consequences, with studies showing that repair enzymes can differentiate between conformations, often repairing external adducts more efficiently than intercalated ones. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For PAHs, QSAR models are primarily developed to predict their carcinogenic potential based on calculated molecular properties, known as descriptors. acs.orgresearchgate.net This approach allows for the rapid screening of untested PAHs without the need for extensive and costly animal testing. nih.gov
The development of a QSAR model for PAH carcinogenicity involves several steps:
Data Collection: A dataset of PAHs with known carcinogenic activity is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each PAH. These can include thermodynamic properties, electronic properties, and topological indices. researchgate.net
Model Building: Statistical methods, such as random forest or partial least squares, are used to build a model that links the descriptors to carcinogenicity. researchgate.net
Validation: The model's predictive power is tested against a set of compounds not used in its development. nih.gov
Studies have shown that the carcinogenic activity of PAHs can be reasonably predicted based on the thermodynamic stabilities of their epoxide and carbonium ion intermediates, which are key to their DNA-binding ability. acs.orgacs.org Important descriptors in PAH QSAR models often relate to the electronic structure of the molecule, such as the HOMO-LUMO energy gap, and the presence of specific structural motifs like the bay region. acs.org
| Descriptor Class | Specific Examples | Relevance to Carcinogenicity Prediction |
| Thermodynamic | Epoxide formation energy, Carbonium ion stability | Relates to the ease of formation and reactivity of the ultimate carcinogenic metabolites. acs.org |
| Electronic | HOMO-LUMO gap, Ionization potential | Indicates the molecule's reactivity and ability to participate in charge-transfer interactions. acs.org |
| Topological | Molecular connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. researchgate.net |
| Structural | Presence of bay or fjord regions, Number of aromatic rings | Identifies key structural features known to be associated with high carcinogenic potency in PAHs. nih.gov |
Environmental Fate Modeling with Isotopic Tracers
Understanding the environmental fate of Dibenzo[a,e]pyrene—its transport, persistence, and degradation—is crucial for assessing its environmental impact. Environmental fate models, such as multimedia fugacity models, are used to predict how a chemical will partition between different environmental compartments like air, water, soil, and sediment. nih.govkoreascience.kr
The use of isotopically labeled compounds, such as Dibenzo[a,e]pyrene-13C6 , is a cornerstone of the experimental work that underpins and validates these models. By incorporating stable, heavy isotopes of carbon (¹³C) into the molecular structure, researchers can precisely track the compound and its degradation products through complex environmental matrices.
Biodegradation is a primary mechanism for the removal of PAHs from the environment. usgs.gov Predictive models aim to forecast the likelihood and pathways of microbial degradation. High-molecular-weight PAHs like Dibenzo[a,e]pyrene, which have five or more aromatic rings, are known to be highly persistent and resistant to biological transformation. usgs.gov
Predictive biodegradation pathway systems use knowledge-based rules and computational algorithms to propose likely metabolites. For related PAHs like pyrene and benzo[a]pyrene (B130552), degradation is often initiated by dioxygenase or monooxygenase enzymes, leading to ring cleavage and eventual mineralization. nih.govnih.govethz.ch
Isotopically labeled tracers like this compound are invaluable in this context. Techniques like Stable Isotope Probing (SIP) involve introducing the ¹³C-labeled compound into an environmental sample (e.g., contaminated soil). Microorganisms that actively consume the compound will incorporate the ¹³C into their own biomass, including their DNA. nih.govnih.gov By sequencing the ¹³C-enriched DNA, scientists can identify the specific bacterial species responsible for the degradation, providing direct evidence to validate and refine predictive models. nih.gov Studies using ¹³C-labeled benzo[a]pyrene have confirmed that microbial degradation is a primary removal mechanism in soil. mdpi.com
During chemical and biological reactions, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining, unreacted compound, a process called isotope fractionation.
Measuring the degree of isotope fractionation can provide detailed insights into the degradation mechanisms and the extent of degradation a contaminant has undergone in the field. researchgate.net By analyzing the ¹³C/¹²C ratio of Dibenzo[a,e]pyrene in a contaminated sample and comparing it to the source material, it's possible to determine if and how much degradation has occurred.
However, studies on some PAHs have shown that significant stable carbon isotope fractionation does not always occur during aerobic bacterial biodegradation. epa.gov This lack of fractionation can make it challenging to use this technique to quantify degradation in the field for certain compounds or under specific environmental conditions. Further research using specifically labeled compounds like this compound is needed to characterize the specific isotope effects associated with its degradation pathways.
Research Gaps and Future Directions in Dibenzo A,e Pyrene 13c6 Research
Development of Novel Synthetic Routes for Diverse Labeled Isotopologues
The availability of high-purity Dibenzo[a,e]pyrene-13C6 has been instrumental for its use as an internal standard in quantitative analyses. However, the current synthetic routes, while effective, often present challenges in terms of yield, cost, and the introduction of labels at specific positions. A significant research gap exists in the development of more efficient and versatile synthetic strategies.
Table 1: Current and Future Synthetic Approaches for Labeled Dibenzopyrenes
| Approach | Description | Current Limitations | Future Directions |
| Multi-step Classical Synthesis | Traditional organic synthesis involving multiple reaction steps from labeled precursors. | Often lengthy, low overall yield, and limited positions for labeling. | Optimization of existing routes, development of more convergent strategies. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds to introduce isotopic labels. | Requires development of specific and efficient catalysts for complex PAHs. | Design of novel catalysts, exploration of a wider range of reaction conditions. |
| Biosynthesis | Utilizing biological systems (e.g., microorganisms) to produce labeled compounds. | Limited to specific compounds and may produce complex mixtures. | Genetic engineering of microorganisms to enhance production of specific isotopologues. |
Expanding Analytical Capabilities for Ultra-Trace Detection and Speciation
Dibenzo[a,e]pyrene (B33199) is often present in environmental and biological samples at extremely low concentrations, necessitating highly sensitive and selective analytical methods. While the use of this compound in isotope dilution mass spectrometry has significantly improved quantification accuracy, challenges remain, particularly in the separation and specific detection of Dibenzo[a,e]pyrene from its numerous isomers.
A key area for future research is the development of advanced analytical techniques with enhanced sensitivity and specificity. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), offers promising avenues for resolving complex mixtures of PAH isomers. Furthermore, innovative techniques like laser-excited time-resolved Shpol'skii spectroscopy could provide highly specific identification of individual dibenzopyrene isomers. The unique spectral signature of this compound can be further exploited in these advanced methods to improve the limits of detection and quantification, enabling the study of this carcinogen at environmentally and biologically relevant concentrations.
Integration of Multi-Omics Approaches in Mechanistic Studies
Understanding the mechanisms by which Dibenzo[a,e]pyrene exerts its carcinogenic effects is paramount for risk assessment and the development of preventative strategies. While traditional toxicological studies have provided valuable insights, the integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a more holistic view of the cellular response to Dibenzo[a,e]pyrene exposure.
The use of this compound in these studies is crucial for tracing the metabolic fate of the compound and identifying its specific molecular targets. Future research should focus on integrating data from these different "omics" layers to construct comprehensive models of Dibenzo[a,e]pyrene's mechanism of action. For instance, metabolomics studies using 13C-labeled Dibenzo[a,e]pyrene can identify novel metabolites and metabolic pathways involved in its activation and detoxification. Proteomics can then be used to identify proteins that are adducted by these metabolites, leading to cellular damage. By combining these approaches, researchers can gain unprecedented insights into the complex biological network of interactions that underlie Dibenzo[a,e]pyrene-induced carcinogenesis.
Advanced Environmental Tracer Applications for Real-World Scenarios
The stable isotopic label in this compound makes it an ideal tracer for studying the environmental fate and transport of this class of pollutants. While its primary use has been as a quantification standard, its potential as an environmental tracer in real-world scenarios remains largely underexplored.
Future research should focus on utilizing this compound in sophisticated environmental studies to:
Source Apportionment: Precisely differentiate between various sources of Dibenzo[a,e]pyrene contamination in complex environments like urban air or industrial effluents.
Fate and Transport Modeling: Track the movement and transformation of Dibenzo[a,e]pyrene in different environmental compartments, such as soil, water, and air, to develop more accurate predictive models.
Bioaccumulation Studies: Investigate the uptake, metabolism, and depuration of Dibenzo[a,e]pyrene in various organisms to better understand its bioaccumulation potential in food webs.
By designing and executing well-controlled field and laboratory experiments using this compound, scientists can gain a much clearer understanding of the environmental dynamics of this potent carcinogen, leading to more effective environmental management and remediation strategies.
Q & A
Q. What are the recommended analytical methods for detecting Dibenzo[a,e]pyrene-13C6 in environmental samples?
- Methodological Answer : Detection typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with isotopic internal standards. For GC-MS, use a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) mode to separate and quantify the compound. Isotopic labeling (13C6) minimizes interference from unlabeled analogs, improving signal specificity. Ensure calibration curves are validated using matrix-matched standards to account for environmental sample complexity (e.g., soil or particulate matter) .
Q. How should researchers prepare stable standard solutions of this compound for quantitative analysis?
- Methodological Answer : Standard solutions are typically prepared in non-reactive solvents such as toluene or n-nonane to prevent degradation. A common concentration range is 10–100 µg/mL. Below is a reference table for analogous 13C-labeled PAHs:
| Compound | Concentration | Solvent | Part Number |
|---|---|---|---|
| Dibenz[a,h]anthracene-13C6 | 100 µg/mL | n-Nonane | S-10169U1-1ML |
| Dibenzo(a,i)pyrene-13C12 | 100 µg/mL | Toluene | S-FC82S-1.2ML |
Store solutions at –20°C in amber vials to avoid photodegradation. Verify purity via UV-Vis or LC-MS before use .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification data when using this compound as an internal standard?
- Methodological Answer : Discrepancies often arise from matrix effects or isotopic impurity. To resolve this:
Matrix Matching : Spike samples with the 13C6-labeled standard before extraction to mimic analyte behavior.
Cross-Validation : Compare results across multiple instruments (e.g., GC-MS vs. LC-HRMS).
Purity Checks : Use high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% 13C6).
Control Experiments : Include unlabeled Dibenzo[a,e]pyrene to assess interference.
Document all steps rigorously to identify procedural inconsistencies .
Q. What experimental design considerations are critical when using 13C6-labeled PAHs in metabolic pathway studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Isotopic Purity : Verify via HRMS to avoid skewed metabolic tracing results.
- Dose Optimization : Conduct pilot studies to determine non-toxic, traceable concentrations.
- Control Groups : Include unlabeled PAHs and solvent-only controls.
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies.
Reference NIST-certified standards for calibration and validate methods against published protocols .
Q. How can researchers optimize mass spectrometry parameters for differentiating this compound from unlabeled analogs?
- Methodological Answer : Use HRMS with a resolving power >30,000 (e.g., Q-Exactive Orbitrap) to distinguish the 6 Da mass shift caused by 13C6 labeling. Key parameters:
- Ionization : Positive-mode atmospheric pressure chemical ionization (APCI) for enhanced PAH ionization.
- Fragmentation : Avoid excessive collision energy to preserve molecular ion signals.
- Data Analysis : Use software tools (e.g., Xcalibur) to deconvolute isotopic patterns.
Cross-reference spectral libraries (e.g., NIST) to confirm retention times and fragmentation pathways .
Q. What strategies mitigate co-elution issues in chromatographic separation of this compound from structurally similar PAHs?
- Methodological Answer :
- Column Selection : Use a phenyl-methyl polysiloxane column (e.g., HP-5MS) for superior isomer separation.
- Gradient Optimization : Implement a slow temperature ramp (2°C/min) in GC or a water-acetonitrile gradient in LC.
- Isotopic Confirmation : Monitor unique fragment ions (e.g., m/z 302 for unlabeled vs. m/z 308 for 13C6).
Validate methods using certified reference materials from regulatory databases .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data between 13C6-labeled and unlabeled Dibenzo[a,e]pyrene in in vitro studies?
- Methodological Answer : Contradictions may stem from isotopic effects or impurities. Steps:
Purity Reassessment : Quantify unlabeled impurities via HRMS.
Dose-Response Curves : Compare EC50 values across multiple cell lines.
Mechanistic Studies : Use RNA-seq to identify differential gene expression pathways.
Publish raw data and analytical conditions to enable cross-lab validation .
Tables for Methodological Reference
Table 1 : Solvent Compatibility for this compound
| Solvent | Stability (25°C) | Recommended Use Case |
|---|---|---|
| Toluene | >6 months | Long-term storage, GC-MS |
| n-Nonane | 3–6 months | Short-term analysis, HPLC |
| Cyclohexane | 1–3 months | Environmental sample prep |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
